
3-Fluorophenmetrazine Hydrochloride
Overview
Description
Its chemical structure comprises a morpholine ring substituted with a 3-fluorophenyl group and a methyl group (IUPAC: 2-(3-fluorophenyl)-3-methylmorpholine hydrochloride; CAS: 1803562-83-5) . Classified as a new psychoactive substance (NPS), 3-FPM emerged on the European illicit drug market in 2014 and is sold as a stimulant with structural similarities to amphetamines. It inhibits monoamine neurotransmitter reuptake (e.g., dopamine, norepinephrine), contributing to its psychostimulant effects . However, its physiological and toxicological profiles remain poorly characterized, with reports of fatalities linked to poly-drug intoxication involving 3-FPM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenmetrazine (hydrochloride) involves the fluorination of phenmetrazine.
Industrial Production Methods: it is likely that the production involves standard chemical synthesis techniques used in the pharmaceutical industry, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenmetrazine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can also occur, although these are less common.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted phenmetrazine analogues .
Scientific Research Applications
Pharmacological Profile
3-FPM is a fluorinated analog of phenmetrazine, primarily acting as a norepinephrine-dopamine releasing agent. It exhibits a strong affinity for monoamine transporters, particularly dopamine (DA) and norepinephrine (NE) transporters. The effective concentrations (EC50) for dopamine and norepinephrine release are approximately 43 nM and 30 nM, respectively, while its potency for serotonin release is significantly lower at 2558 nM . This profile suggests that 3-FPM operates similarly to amphetamines rather than cocaine-like substances.
Table 1: Pharmacological Characteristics of 3-FPM
Property | Value |
---|---|
Dopamine EC50 | 43 nM |
Norepinephrine EC50 | 30 nM |
Serotonin EC50 | 2558 nM |
Routes of Administration | Oral, Insufflation, Intravenous |
Duration of Action | 3–6 hours |
Clinical Applications and Case Studies
Despite its potential utility in research, the non-medical use of 3-FPM has led to several clinical cases highlighting its risks. The substance has been implicated in various intoxication cases, often in combination with other psychoactive drugs.
Case Study Overview
- Swedish Observational Study : A series of consultations at a Poison Information Center recorded cases involving 3-FPM. Among the patients, symptoms included tachycardia, agitation, and altered consciousness. Blood samples confirmed the presence of 3-FPM alongside other substances .
- UK Case Report : A patient experienced severe complications after intravenous use of 3-FPM, leading to critical limb ischemia and renal failure. This case underscores the dangers associated with high-dose usage and polysubstance interactions .
Table 2: Summary of Clinical Cases Involving 3-FPM
Study/Case | Findings |
---|---|
Swedish Poison Information Center | Symptoms: Tachycardia, agitation; Confirmed presence in blood/urine samples |
UK Case Report | Complications: Limb ischemia; Required renal replacement therapy |
Analytical Methods for Detection
The detection and quantification of 3-FPM in biological samples are crucial for understanding its pharmacokinetics and toxicology. Several analytical methods have been developed:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for quantifying 3-FPM in whole blood with a sensitivity range of 0.001–0.100 mg/L .
- Gas Chromatography-Mass Spectrometry (GC-MS) : A robust method for simultaneous quantification of multiple psychoactive substances including 3-FPM has been established .
Table 3: Analytical Methods for 3-FPM Detection
Method | Sensitivity Range | Applications |
---|---|---|
Liquid Chromatography-Tandem Mass Spectrometry | 0.001–0.100 mg/L | Blood analysis |
Gas Chromatography-Mass Spectrometry | Varies by compound | Multi-drug screening |
Mechanism of Action
3-Fluorophenmetrazine (hydrochloride) acts as a norepinephrine-dopamine releasing agent. It has high efficacy in releasing these neurotransmitters from the cytosol into the extracellular space, where they are active. The compound inhibits uptake mediated by dopamine transporters and norepinephrine transporters, with potencies comparable to cocaine . At sufficient doses, it can reverse monoamine transporters, particularly those of dopamine and norepinephrine, and to a lesser degree, serotonin transporters .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features
The table below compares 3-FPM with structurally related compounds:
Compound | Substituent Position | Fluorine Presence | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|---|---|
3-FPM | 3-fluorophenyl | Yes | C₁₁H₁₃FNO·HCl | 229.69 | Morpholine backbone with 3-F substitution |
Phenmetrazine | Phenyl | No | C₁₁H₁₅NO·HCl | 213.70 | Non-fluorinated phenyl group |
3-Fluoromethcathinone (3-FMC) | 3-fluorophenyl + β-keto | Yes | C₁₀H₁₂FNO·HCl | 217.66 | β-keto group (cathinone backbone) |
4-Chloroethcathinone (4-CEC) | 4-chloroethyl | No (Cl present) | C₁₁H₁₄ClNO·HCl | 264.15 | Chlorine substitution at ethyl position |
Brephedrone (4-BMC) | 4-bromophenyl | No (Br present) | C₁₀H₁₂BrNO·HCl | 278.57 | Bromine substitution at phenyl position |
Key Observations :
- 3-FPM and phenmetrazine share a morpholine core, but 3-FPM’s fluorine atom enhances lipophilicity and metabolic stability compared to non-halogenated phenmetrazine .
- 3-FMC, 4-CEC, and 4-BMC belong to the cathinone class, characterized by a β-keto group absent in 3-FPM.
Pharmacological Activity
Compound | Primary Mechanism | Potency (Relative to Amphetamine) | Clinical Effects |
---|---|---|---|
3-FPM | Monoamine reuptake inhibition | Moderate | Stimulation, appetite suppression, anxiety |
Phenmetrazine | Dopamine/norepinephrine release | High | Euphoria, hypertension, addiction |
3-FMC | Norepinephrine-dopamine reuptake inhibition | Low to moderate | Agitation, tachycardia, hyperthermia |
4-CEC | Serotonin/norepinephrine reuptake inhibition | Moderate | Hallucinations, seizures |
Notes:
- 3-FPM’s fluorinated structure may reduce metabolic degradation compared to phenmetrazine, prolonging its effects .
- Cathinones like 3-FMC and 4-CEC exhibit higher serotonergic activity, increasing neurotoxicity risks .
Toxicological and Forensic Considerations
Acute Toxicity
Legal Status
Biological Activity
3-Fluorophenmetrazine hydrochloride (3-FPM) is a fluorinated analogue of phenmetrazine, classified as a stimulant and part of the phenylmorpholine family. Its pharmacological profile indicates significant activity as a norepinephrine-dopamine releasing agent (NDRI), with implications for both therapeutic use and potential for abuse. This article reviews the biological activity of 3-FPM, including its pharmacodynamics, pharmacokinetics, case studies, and relevant research findings.
Pharmacodynamics
3-FPM primarily acts by releasing dopamine (DA) and norepinephrine (NE) while demonstrating negligible effects on serotonin (5-HT). The half-maximal effective concentration (EC50) values for DA and NE are approximately 43 nM and 30 nM, respectively, while the EC50 for serotonin is significantly higher at 2558 nM . This profile aligns with that of other amphetamine-like substances, indicating that 3-FPM functions more as a releaser than a blocker of monoamine transporters.
Table 1: Pharmacodynamic Properties of 3-FPM
Neurotransmitter | EC50 (nM) |
---|---|
Dopamine (DA) | 43 |
Norepinephrine (NE) | 30 |
Serotonin (5-HT) | 2558 |
Pharmacokinetics
The pharmacokinetic properties of 3-FPM reveal its detection in serum and urine for extended periods. In one study, it was found in serum up to 82 hours post-ingestion and in urine for up to 116 hours . The peak serum concentration () reached was 210 ng/mL at approximately 2.5 hours after ingestion, with an elimination half-life of about 8.8 hours . The primary metabolic pathways include aryl-hydroxylation and N-hydroxylation, with most metabolites being excreted unchanged .
Table 2: Pharmacokinetic Data of 3-FPM
Parameter | Value |
---|---|
210 ng/mL | |
Time to | 2.5 hours |
Elimination Half-Life | ~8.8 hours |
Detection in Serum | Up to 82 hours |
Detection in Urine | Up to 116 hours |
Case Studies
Several case studies have documented the effects and potential risks associated with the use of 3-FPM:
- Case Report from Sweden : In an observational series involving 19 patients with confirmed acute polyintoxication including 3-FPM, symptoms ranged from tachycardia and agitation to seizures and respiratory depression. No unique toxidrome was identified, but stimulant-like effects were consistent across cases .
- UK Case Study : A report detailed a patient who injected 3-FPM intravenously and subsequently required renal replacement therapy due to irreversible ischemia in the lower limbs. This case highlights the severe complications that can arise from misuse .
- Overdose Presentation : A case involving a 33-year-old man who presented unresponsive after using both etizolam and 3-FPM illustrated the critical care challenges associated with stimulant overdoses. The patient exhibited severe agitation followed by loss of consciousness, necessitating intensive medical intervention .
Q & A
Q. What is the pharmacological mechanism of 3-fluorophenmetrazine hydrochloride, and what methodologies are used to study its neurotransmitter reuptake inhibition?
Basic Research Question
this compound (3-FPM) acts as a dopamine and norepinephrine reuptake inhibitor, structurally analogous to phenmetrazine but with a fluorine substitution enhancing its pharmacokinetic stability . To study its mechanism, researchers employ:
- In vitro transporter assays : Radiolabeled neurotransmitters (e.g., [³H]-dopamine) in synaptosomal preparations to quantify uptake inhibition.
- Microdialysis in rodent models : Direct measurement of extracellular dopamine/norepinephrine levels in brain regions like the striatum or prefrontal cortex .
- Electrophysiological recordings : Assessment of neuronal firing patterns in reward pathways (e.g., ventral tegmental area).
Basic Research Question
- Screening : Enzyme-linked immunosorbent assay (ELISA) for preliminary detection in blood/urine (sensitivity: 1 µg/mL) .
- Confirmation : LC-MS/MS in multiple reaction monitoring (MRM) mode with transitions m/z 196 → 110 (quantifier) and m/z 196 → 91 (qualifier). Use deuterated analogs (e.g., 3-FPM-d₃) as internal standards .
- High-resolution mass spectrometry (HRMS) : For non-targeted metabolomics, apply Q-TOF or Orbitrap platforms with mass accuracy <5 ppm to resolve metabolites .
Example LC Parameters :
Column | Mobile Phase | Flow Rate | Retention Time |
---|---|---|---|
C18 | 0.1% formic acid/acetonitrile | 0.3 mL/min | 6.2 min |
Q. How can researchers resolve contradictory data on this compound’s metabolic pathways across species?
Advanced Research Question
Discrepancies between rat and human metabolism (e.g., hydroxylation vs. glucuronidation) arise from cytochrome P450 (CYP) isoform differences:
- In vitro CYP profiling : Incubate 3-FPM with recombinant human CYP2D6/3A4 and rat CYP2C11 to identify species-specific metabolites .
- Cross-species validation : Administer radiolabeled ³⁴C-3-FPM to rats and human hepatocytes, then compare urinary metabolites via HRMS .
- Microbial biotransformation : Use Pseudomonas putida to simulate environmental degradation pathways in wastewater .
Key Metabolites Identified :
Species | Major Metabolite | Enzyme Responsible |
---|---|---|
Human | 3-FPM-glucuronide | UGT2B7 |
Rat | 4-hydroxy-3-FPM | CYP2C11 |
Q. What strategies differentiate this compound from its ortho- and para-substituted isomers in forensic analysis?
Advanced Research Question
Structural isomers (e.g., 2-FPM, 4-FPM) require orthogonal analytical approaches:
- LC-HRMS : Monitor exact mass differences (Δ <0.02 Da) and fragment ion ratios (e.g., m/z 110 vs. m/z 123) .
- NMR spectroscopy : Compare aromatic proton splitting patterns in CD₃OD (ortho-FPM shows doublet-of-doublets at δ 7.2 ppm) .
- Reference standards : Use certified materials (e.g., 3-chlorophenmetrazine hydrochloride) to validate retention times .
Differentiation Table :
Isomer | Retention Time (min) | Characteristic Fragment (m/z) |
---|---|---|
3-FPM | 6.2 | 110 |
2-FPM | 5.8 | 123 |
4-FPM | 6.5 | 91 |
Q. How should researchers design experiments to investigate this compound’s neurochemical effects while minimizing confounding variables?
Advanced Research Question
- Dose-response curves : Administer 3-FPM (1–30 mg/kg, i.p.) in Sprague-Dawley rats, controlling for circadian rhythms by standardizing testing times .
- Behavioral assays : Pair locomotor activity (open-field test) with microdialysis to correlate dopamine release with hyperactivity .
- Negative controls : Include saline/vehicle groups and co-administer selective antagonists (e.g., SCH23390 for D1 receptors) to confirm mechanism .
Statistical Consideration : Use mixed-effects models to account for inter-individual variability in neurotransmitter baseline levels .
Q. What quality control protocols ensure reliability in synthesizing this compound for research?
Advanced Research Question
- Purity verification : Conduct NMR (¹H/¹³C) and LC-UV (purity >98%) with a C18 column and 254 nm detection .
- Residual solvent analysis : Gas chromatography (GC) to detect traces of synthesis solvents (e.g., acetonitrile, ethyl acetate) below ICH Q3C limits .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and thermal decomposition .
Synthetic Yield Optimization :
Step | Yield (%) | Key Intermediate |
---|---|---|
Fluorination | 78 | 3-fluorophenylmorpholine |
Hydrochloride Salt Formation | 92 | Final product |
Properties
IUPAC Name |
2-(3-fluorophenyl)-3-methylmorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBXKFJWSBWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.